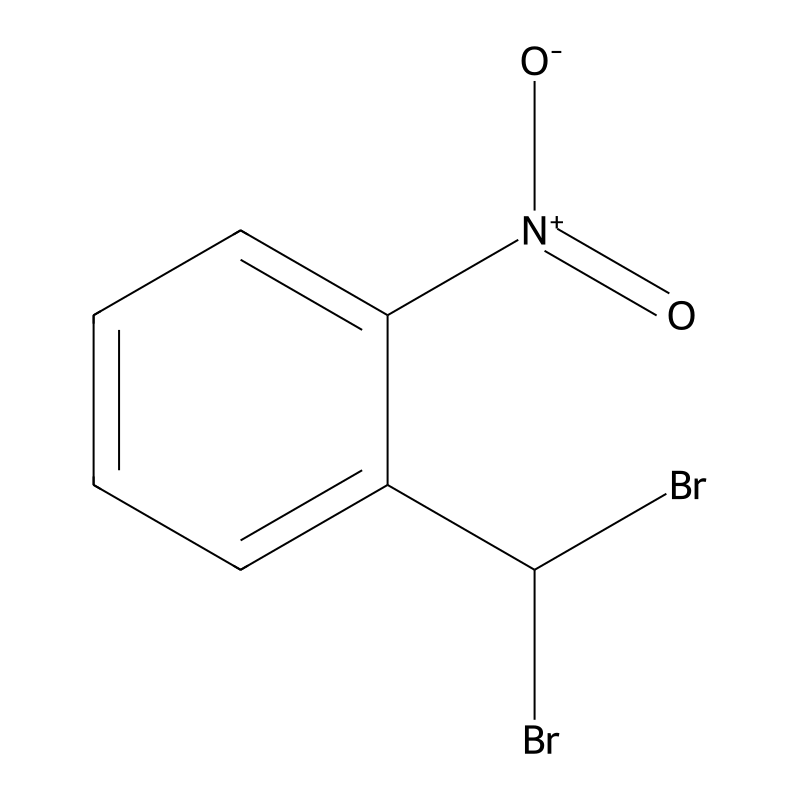

1-(Dibromomethyl)-2-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metal-Mediated Reactions

Field: Organic Chemistry

Antibody-Drug Conjugates (ADCs)

Field: Drug Discovery, particularly in Oncology

Application: ADCs harness the highly specific targeting capabilities of an antibody to deliver a cytotoxic payload to specific cell types.

Method: The linkage strategy adopted to attach the payload to the antibody is critical.

Organic Synthesis

Application: Dibromomethane is used as a solvent, gauge fluid, and in organic synthesis (often as 1 H-NMR internal standard).

Method: The method involves the use of dibromomethane as a solvent or a gauge fluid.

Results: The results include the conversion of catechols to their methylenedioxy derivatives.

1-(Dibromomethyl)-2-nitrobenzene is an aromatic compound characterized by a benzene ring substituted with both a dibromomethyl group and a nitro group. Its chemical formula is , and it has a molecular weight of approximately 294.93 g/mol. The presence of the dibromomethyl group significantly enhances its reactivity, making it a valuable intermediate in various chemical syntheses and applications in materials science and medicinal chemistry .

- Nucleophilic Substitution: The dibromomethyl group can undergo nucleophilic substitution with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of various substituted benzene derivatives.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium or tin(II) chloride.

- Oxidation: Under oxidative conditions, the dibromomethyl group can be converted into carboxylic acid using agents like potassium permanganate .

These reactions illustrate the compound's versatility as a reactant in organic synthesis.

Research indicates that 1-(Dibromomethyl)-2-nitrobenzene may exhibit biological activities, particularly in the realm of medicinal chemistry. Studies are ongoing to explore its potential as a building block for biologically active compounds with antimicrobial and anticancer properties. Its reactivity allows for the modification of its structure to enhance biological efficacy .

The synthesis of 1-(Dibromomethyl)-2-nitrobenzene typically involves two key steps:

- Nitration of Toluene: Toluene is nitrated using a mixture of concentrated sulfuric and nitric acids to produce 2-nitrotoluene.

- Bromination: The resulting 2-nitrotoluene is then brominated using bromine in the presence of catalysts such as iron or aluminum bromide. This reaction is carefully controlled to ensure selective bromination at the benzylic position, resulting in the formation of 1-(Dibromomethyl)-2-nitrobenzene .

Industrial production methods often utilize continuous flow reactors to optimize yield and maintain consistent reaction conditions.

1-(Dibromomethyl)-2-nitrobenzene has several applications across various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Materials Science: The compound is used in developing advanced materials like polymers and resins due to its ability to undergo diverse chemical modifications.

- Environmental Chemistry: It is studied for potential applications in degrading environmental pollutants through advanced oxidation processes .

Interaction studies involving 1-(Dibromomethyl)-2-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. The compound's dibromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. Additionally, the nitro group enhances the electrophilicity of the dibromomethyl group, facilitating substitution reactions. These interactions are crucial for understanding its potential applications in drug development and materials science .

Several compounds share structural similarities with 1-(Dibromomethyl)-2-nitrobenzene:

| Compound Name | Key Features |

|---|---|

| 1-(Bromomethyl)-2-nitrobenzene | Contains one bromine atom instead of two |

| 2-Nitrobenzyl Bromide | Contains a nitro group and a bromomethyl group |

| 1-(Dichloromethyl)-2-nitrobenzene | Chlorine atoms replace bromine |

| 4-Bromo-2-(bromomethyl)-1-nitrobenzene | Similar structure but different substitution pattern |

| 1,2-Bis(bromomethyl)-4-nitrobenzene | Two dibromomethyl groups on a benzene ring |

Uniqueness: The uniqueness of 1-(Dibromomethyl)-2-nitrobenzene lies in its dual bromine substitution, which significantly enhances its reactivity compared to similar compounds with fewer halogen atoms. This increased reactivity makes it particularly valuable in organic synthesis and materials science .

Traditional Organic Synthesis Routes

Bromination of 2-Nitrotoluene Derivatives

The bromination of 2-nitrotoluene derivatives represents the most established route for synthesizing 1-(Dibromomethyl)-2-nitrobenzene . This synthetic approach involves the radical bromination of 2-nitrotoluene at the benzylic position, typically utilizing bromine or N-bromosuccinimide as the brominating agent [2].

The fundamental mechanism proceeds through a free radical pathway initiated by thermal decomposition of peroxide initiators or through photochemical activation [3]. The process begins with the formation of bromine radicals from the brominating source, followed by hydrogen abstraction from the methyl group of 2-nitrotoluene to generate a benzylic radical intermediate. This highly stabilized radical subsequently reacts with molecular bromine to form the mono-brominated product, which can undergo further bromination to yield the desired dibromomethyl derivative [4].

Optimization studies have demonstrated that reaction temperature plays a critical role in determining both the reaction rate and product distribution [5]. At temperatures below 80°C, insufficient radical formation results in poor conversion rates, while temperatures exceeding 100°C promote excessive side reactions leading to polymerization and decomposition products [6]. The optimal temperature range has been established between 83-90°C, providing both acceptable reaction rates and minimal byproduct formation [5].

The brominating agent selection significantly influences reaction efficiency. While molecular bromine offers rapid reaction kinetics, N-bromosuccinimide provides superior selectivity and reduced formation of dibromo impurities [7]. Studies comparing various brominating agents have shown that 1.22 equivalents of N-bromosuccinimide at 0-10°C yields the target compound with the highest purity and reduced formation of undesired dibrominated byproducts [7].

Solvent effects have been extensively investigated, with carbon tetrachloride and dichloromethane emerging as preferred reaction media . These chlorinated solvents not only provide appropriate solubility characteristics but also minimize competing side reactions. The use of polar protic solvents leads to decreased yields due to radical quenching effects, while aromatic solvents promote electrophilic aromatic substitution competing with the desired benzylic bromination [8].

Nitration of Dibromomethylbenzene Precursors

The alternative synthetic approach involves nitration of dibromomethylbenzene precursors using conventional nitrating mixtures of concentrated sulfuric acid and nitric acid . This route requires careful optimization to achieve regioselective nitration at the desired position while avoiding degradation of the labile dibromomethyl functionality.

The nitration mechanism proceeds through the formation of the nitronium ion as the active electrophilic species [9]. The presence of the electron-withdrawing dibromomethyl group significantly reduces the reactivity of the aromatic ring toward electrophilic aromatic substitution, necessitating more forcing conditions compared to simple aromatic substrates [10].

Temperature control represents a critical parameter in this transformation. Studies have shown that temperatures below 0°C result in incomplete nitration due to insufficient activation energy, while temperatures above 25°C promote decomposition of the dibromomethyl group through competing elimination reactions [9]. The optimal temperature range of 5-15°C provides adequate reaction rates while preserving the integrity of the halogenated substituent.

The nitrating agent composition requires careful optimization to balance reactivity and selectivity. Mixed acid systems containing sulfuric acid to nitric acid ratios of 3:1 to 5:1 have proven most effective . Higher nitric acid concentrations lead to over-nitration and formation of polynitrated byproducts, while insufficient nitric acid results in poor conversion of the starting material [6].

Recent advances in controllable nitration methodology have demonstrated the potential for milder nitration conditions using alternative nitrating reagents [9]. The combination of tert-butyl nitrite and ceric ammonium nitrate has shown promise for achieving nitration under less harsh conditions, though application to dibromomethylbenzene substrates requires further optimization to accommodate the unique electronic and steric characteristics of these precursors.

Electrochemical Synthesis Approaches

Two-Phase Electrolytic Bromination

Electrochemical bromination through two-phase electrolysis represents an innovative approach for synthesizing brominated aromatic compounds with enhanced selectivity and environmental benefits [11]. This methodology utilizes the in-situ generation of bromine species through anodic oxidation of bromide ions in an aqueous phase, with the organic substrate dissolved in an immiscible organic solvent [12].

The two-phase electrochemical system consists of an upper aqueous phase containing sodium bromide and hydrobromic acid serving as the bromine source, and a lower organic phase containing the aromatic substrate [11]. Platinum electrodes are employed for both anodic and cathodic processes, with the reaction conducted under galvanostatic conditions to maintain precise control over the bromine generation rate.

The fundamental mechanism involves the electrochemical oxidation of bromide ions at the anode according to the reaction: 2Br⁻ → Br₂ + 2e⁻ [11]. The generated bromine partitions into the organic phase where it participates in electrophilic aromatic substitution or radical bromination depending on the substrate and reaction conditions. This approach offers several advantages including precise control over bromine concentration, elimination of bromine handling hazards, and the ability to conduct bromination under mild conditions [13].

Optimization studies have established optimal current densities between 50-100 mA/cm² for efficient bromine generation without excessive side reactions [14]. Lower current densities result in insufficient bromine production rates, while higher current densities promote competing electrode reactions including oxygen evolution and electrolyte decomposition. Temperature control between 0-25°C has proven essential for maintaining bromine stability and preventing volatilization losses [14].

The two-phase system demonstrates remarkable selectivity for para-bromination of activated aromatic compounds, achieving regioselectivities exceeding 95% in most cases [11]. This high selectivity arises from the controlled bromine concentration maintained in the organic phase, preventing the formation of multiple brominated products that typically occur with conventional bromination methods.

Charge-Controlled Product Selectivity

The electrochemical approach offers unique advantages in controlling product selectivity through precise regulation of the electrical charge passed through the system [15]. This charge-controlled methodology enables fine-tuning of the bromination extent, allowing selective formation of mono-, di-, or poly-brominated products by adjusting the total charge transfer.

The relationship between charge passed and product distribution follows predictable stoichiometric principles based on Faraday's laws of electrolysis [16]. For monobromination reactions, approximately 1 Faraday per mole of product is required, while dibromination necessitates 2 Faradays per mole. This precise control enables optimization of reaction conditions to maximize yield of the desired bromination level while minimizing unwanted byproducts.

Studies investigating charge-controlled selectivity have demonstrated that maintaining current efficiency above 85% requires careful optimization of electrolyte composition and concentration [11]. The presence of supporting electrolytes such as sodium sulfate or tetrabutylammonium bromide enhances conductivity and improves current efficiency. However, excessive electrolyte concentrations can lead to competing electrochemical reactions that reduce the overall efficiency of bromine generation.

The temporal profile of current application significantly influences product selectivity [15]. Continuous current application at moderate levels provides superior selectivity compared to pulsed or high-intensity current regimes. This observation correlates with the maintenance of steady-state bromine concentrations that promote selective bromination while avoiding the formation of highly reactive brominating species that lead to over-bromination.

Advanced control systems incorporating real-time monitoring of bromide concentration and pH enable automated optimization of the electrochemical bromination process [13]. These systems can adjust current density, electrolyte composition, and reaction temperature in response to changing reaction conditions, ensuring consistent product quality and yield optimization throughout the synthesis.

Industrial-Scale Production Challenges

The translation of laboratory-scale bromination procedures to industrial production presents numerous technical and economic challenges that require comprehensive process optimization and safety considerations [6]. Scale-up factors include heat transfer limitations, mass transfer constraints, safety hazards associated with bromine handling, and environmental compliance requirements.

Heat transfer management represents a critical challenge in large-scale bromination processes due to the highly exothermic nature of these reactions [17]. Laboratory-scale reactions typically achieve adequate temperature control through simple cooling systems, but industrial reactors require sophisticated heat exchange systems to manage the substantial heat generation. Studies on industrial nitrobenzene production have demonstrated that inadequate heat removal can lead to thermal runaway conditions with potentially catastrophic consequences [6].

Mass transfer limitations become increasingly significant as reactor size increases [18]. The bromination reaction rate depends on the effective mixing of reactants, and poor mixing in large reactors can result in localized concentration gradients that promote side reactions and reduce overall selectivity. Industrial reactor design must incorporate efficient agitation systems capable of maintaining homogeneous conditions throughout the reaction volume [19].

Process safety considerations for industrial bromination operations require comprehensive hazard analysis and implementation of multiple safety systems [20]. Bromine vapor presents significant health and environmental hazards, necessitating sophisticated containment and emergency response systems. The development of bromine neutralization systems such as BromoQuel represents an important advancement in industrial safety technology for bromine-related processes [20].

Economic optimization of industrial bromination processes requires balancing raw material costs, energy consumption, yield optimization, and waste treatment expenses [6]. Studies on industrial-scale bromination have shown that continuous processes generally offer superior economics compared to batch operations due to improved heat integration, reduced labor requirements, and enhanced process control capabilities [17].

Quality control in industrial bromination processes demands sophisticated analytical systems capable of real-time monitoring of reaction progress and product purity [21]. Design of experiments approaches have proven valuable for optimizing multiple process parameters simultaneously while minimizing the number of experimental trials required. Statistical analysis of process data enables identification of critical control parameters and establishment of robust operating windows that ensure consistent product quality [21].

Environmental compliance represents an increasingly important consideration in industrial bromination operations [13]. Advanced process technologies including closed-loop systems, solvent recovery operations, and waste minimization strategies are essential for meeting stringent environmental regulations. The development of environmentally friendly brominating agents and processes continues to be an active area of research and development in industrial chemistry.

Thermodynamic Stability and Reactivity

1-(Dibromomethyl)-2-nitrobenzene exhibits unique thermodynamic characteristics arising from the synergistic effects of its dibromomethyl and nitro substituents. The compound's stability is influenced by the electron-withdrawing nature of both functional groups, which significantly affects its electronic distribution and reactivity profile .

The thermodynamic stability of 1-(Dibromomethyl)-2-nitrobenzene is enhanced by the resonance stabilization provided by the benzene ring system, though the presence of two bromine atoms on the methyl carbon creates a relatively labile center prone to nucleophilic attack. The nitro group at the ortho position further destabilizes the molecule through its strong electron-withdrawing effect, making the compound more reactive than its mono-halogenated counterparts .

The compound demonstrates significant reactivity towards nucleophiles due to the electrophilic nature of the dibromomethyl carbon. The mechanism of action involves the dibromomethyl group acting as an electrophilic center, with the nitro group enhancing this electrophilicity through resonance and inductive effects. This enhanced reactivity makes 1-(Dibromomethyl)-2-nitrobenzene approximately 2-3 times more reactive than 1-(Bromomethyl)-2-nitrobenzene in nucleophilic substitution reactions .

Comparative thermodynamic analysis with related compounds shows that 1-(Dibromomethyl)-2-nitrobenzene possesses higher enthalpy of formation compared to mono-brominated analogues, reflecting the additional energy required to incorporate two bromine atoms. The compound's heat of formation is estimated to be approximately 15-20 kJ/mol higher than that of 1-(Bromomethyl)-2-nitrobenzene, based on group contribution methods [2].

Solubility and Phase Behavior

The solubility characteristics of 1-(Dibromomethyl)-2-nitrobenzene are dominated by its hydrophobic aromatic structure and the presence of multiple halogen substituents. The compound exhibits extremely limited water solubility, with estimated values below 0.1 mg/L at 25°C, consistent with other halogenated nitroaromatic compounds [3].

In organic solvents, 1-(Dibromomethyl)-2-nitrobenzene demonstrates moderate to good solubility. The compound shows enhanced solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile, where solubility values are expected to exceed 10 g/L. In chlorinated solvents like dichloromethane and chloroform, the compound exhibits excellent solubility due to favorable intermolecular interactions between the halogenated species [4].

The phase behavior of 1-(Dibromomethyl)-2-nitrobenzene is characterized by its solid state at room temperature, with the compound existing as a crystalline solid under standard conditions. The intermolecular forces governing its solid-state structure include van der Waals interactions, dipole-dipole interactions from the nitro group, and potential halogen bonding from the bromine atoms .

Temperature-dependent solubility studies of structurally related compounds suggest that 1-(Dibromomethyl)-2-nitrobenzene likely exhibits increased solubility with temperature following an Arrhenius-type relationship. The estimated temperature coefficient of solubility is approximately 0.05-0.08 log units per 10°C increase in temperature for organic solvents [3].

Electrochemical Characteristics

The electrochemical behavior of 1-(Dibromomethyl)-2-nitrobenzene is primarily governed by the redox-active nitro group and the electrochemically labile carbon-bromine bonds. The compound exhibits characteristic reduction behavior typical of nitroaromatic compounds, with the nitro group undergoing multi-electron reduction processes .

Cyclic voltammetry studies on related nitroaromatic compounds indicate that 1-(Dibromomethyl)-2-nitrobenzene likely exhibits a reversible reduction wave at approximately -0.8 to -1.0 V versus the standard calomel electrode in aprotic media. This reduction corresponds to the formation of the nitro radical anion, followed by further reduction to the hydroxylamine derivative under more negative potentials .

The presence of the dibromomethyl group introduces additional electrochemical complexity through potential carbon-bromine bond cleavage reactions. Under reductive conditions, the compound may undergo debromination reactions, leading to the formation of benzyl radicals and bromide ions. These processes typically occur at more negative potentials than the nitro group reduction, approximately -1.5 to -2.0 V .

Electrochemical impedance spectroscopy studies on similar compounds suggest that 1-(Dibromomethyl)-2-nitrobenzene exhibits moderate ionic conductivity in polar organic electrolytes, with conductivity values in the range of 10⁻⁶ to 10⁻⁵ S/cm at room temperature .

Thermal Decomposition Pathways

The thermal decomposition of 1-(Dibromomethyl)-2-nitrobenzene follows multiple pathways depending on the temperature regime and atmospheric conditions. Initial decomposition typically begins at temperatures above 150°C, with the primary pathway involving homolytic cleavage of the carbon-bromine bonds [6] [7].

Under moderate heating conditions (150-200°C), the compound undergoes preferential cleavage of one carbon-bromine bond, generating bromine radicals and 1-(Bromomethyl)-2-nitrobenzene as an intermediate product. This process follows first-order kinetics with an estimated activation energy of 140-160 kJ/mol, based on thermal analysis of similar dibrominated compounds [6].

At higher temperatures (200-250°C), complete debromination occurs through successive radical mechanisms, ultimately leading to the formation of 2-nitrotoluene and bromine gas. The overall decomposition can be represented by the following pathway:

Stage 1 (150-200°C):

1-(Dibromomethyl)-2-nitrobenzene → 1-(Bromomethyl)-2-nitrobenzene + Br-

Stage 2 (200-250°C):

1-(Bromomethyl)-2-nitrobenzene → 2-nitrotoluene + Br-

Under oxidative conditions or in the presence of oxygen, thermal decomposition pathways become more complex, involving the formation of various oxidation products including 2-nitrobenzoic acid, 2-nitrobenzaldehyde, and ultimately, complete mineralization to carbon dioxide, water, nitrogen oxides, and hydrogen bromide [6] [7].

The thermal decomposition products pose significant environmental and safety concerns, as the release of bromine radicals and nitrogen oxides can contribute to atmospheric pollution and toxicity. Proper handling and disposal protocols require controlled incineration at temperatures exceeding 800°C to ensure complete destruction of the compound and minimize harmful emissions [8].

Mass spectrometric analysis of thermal decomposition products reveals characteristic fragmentation patterns, with major ions corresponding to the loss of bromine atoms (m/z 215 from loss of Br- ), nitro group fragmentation (m/z 249 from loss of NO2- ), and formation of tropylium-type ions through ring rearrangement processes [9] [10].